molecular formula C7H5ClO B1612604 4-Chlorobenzaldehyde-alpha-13C CAS No. 286013-17-0

4-Chlorobenzaldehyde-alpha-13C

Cat. No. B1612604
CAS RN: 286013-17-0
M. Wt: 141.56 g/mol
InChI Key: AVPYQKSLYISFPO-HOSYLAQJSA-N
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Description

4-Chlorobenzaldehyde-alpha-13C is an isotope form of 4-Chlorobenzaldehyde . It is an organic compound with the linear formula ClC6H413CHO . It has a molecular weight of 141.56 .


Synthesis Analysis

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can also be obtained by chlorinated hydrolysis of p-chlorotoluene .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde-alpha-13C is represented by the linear formula ClC6H413CHO . .


Chemical Reactions Analysis

4-Chlorobenzaldehyde can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .


Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde-alpha-13C is a solid with a boiling point of 213-214°C and a melting point of 45-50°C . It is sensitive to exposure to air .

Safety and Hazards

4-Chlorobenzaldehyde-alpha-13C is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

Future Directions

While specific future directions for 4-Chlorobenzaldehyde-alpha-13C are not mentioned in the search results, benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, future research could potentially explore these areas further.

properties

IUPAC Name

4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYQKSLYISFPO-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584011
Record name 4-Chloro(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzaldehyde-alpha-13C

CAS RN

286013-17-0
Record name 4-Chloro(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-17-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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